5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione
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Overview
Description
5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, including bromination, methylation, and indole formation. The process often starts with the bromination of a suitable precursor, followed by methylation and subsequent formation of the indole ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antiviral properties could be due to its interference with viral replication processes .
Comparison with Similar Compounds
Similar Compounds
6-AMINO-4-SUBSTITUTEDALKYL-1H-INDOLE-2-SUBSTITUTEDCARBOXYLATE: Known for its antiviral activity.
4-ALKYL-1-(5-FLUORO-3-PHENYL-1H-INDOLE-2-CARBONYL)THIOSEMICARBAZIDE: Exhibits potent antiviral properties.
Uniqueness
5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE stands out due to its unique combination of bromine and methyl groups, which may enhance its biological activity and specificity compared to other indole derivatives .
Properties
Molecular Formula |
C21H22BrNO3 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-7-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
InChI |
InChI=1S/C21H22BrNO3/c1-13(2)8-9-26-17-6-4-15(5-7-17)12-23-19-14(3)10-16(22)11-18(19)20(24)21(23)25/h4-7,10-11,13H,8-9,12H2,1-3H3 |
InChI Key |
WCWWALOATZTWBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C)Br |
Origin of Product |
United States |
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